molecular formula C12H20BrClN2O2S B2569857 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride CAS No. 108725-36-6

4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride

カタログ番号: B2569857
CAS番号: 108725-36-6
分子量: 371.72
InChIキー: KOGKCGMYVKIIQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a brominated aromatic ring, a sulfonamide group, and a diethylaminoethyl side chain. The diethylaminoethyl moiety contributes to basicity, facilitating salt formation (hydrochloride) for improved stability and bioavailability. Sulfonamides are historically significant as antimicrobial agents, though modern derivatives are explored for enzyme inhibition (e.g., carbonic anhydrase) and receptor modulation .

特性

IUPAC Name

4-bromo-N-[2-(diethylamino)ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O2S.ClH/c1-3-15(4-2)10-9-14-18(16,17)12-7-5-11(13)6-8-12;/h5-8,14H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGKCGMYVKIIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride typically involves multiple steps:

  • Bromination: : The starting material, benzene sulfonamide, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).

  • Alkylation: : The brominated intermediate is then subjected to alkylation with 2-(diethylamino)ethyl chloride. This step usually requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the sulfonamide nitrogen, facilitating nucleophilic substitution.

  • Hydrochloride Formation: : The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and alkylation steps, which can enhance reaction efficiency and safety. Additionally, purification processes such as recrystallization or chromatography are employed to ensure high purity of the final product.

化学反応の分析

Sulfonamide Reactivity and Coupling Reactions

The sulfonamide group participates in coupling reactions with amines or alcohols using carbodiimide-based reagents:

  • Reagents : DCC (1,3-dicyclohexylcarbodiimide), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) facilitate amide or ester bond formation .

  • Conditions : Reactions occur in inert solvents (e.g., dichloromethane, THF) at 0–60°C for 10 minutes to 2 hours. Triethylamine is often added as an acid scavenger .

  • Example : Reaction with HOR₇ alcohols yields esters, while amines (HNR₆R₇) form secondary amides .

Product TypeReagentsSolventTimeYield (%)Reference
Ester derivativeDCC, HOR₇CH₂Cl₂2 hours70–85
Secondary amidePyBOP, HNR₆R₇THF1 hour65–78

Aromatic Bromide Substitution

The 4-bromo substituent undergoes nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling:

  • SNAr : Requires strong bases (e.g., LDA, NaH) at -78°C to 40°C. Methoxy or amino groups are introduced via displacement .

  • Suzuki Coupling : Palladium catalysts enable coupling with boronic acids to form biaryl derivatives .

Reaction TypeConditionsProductApplicationReference
SNAr (methoxylation)NaH, MeOH, 40°C4-methoxy derivativeBioactive analog
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl sulfonamideCA IX inhibitor

Amine Functionalization

The diethylaminoethyl group undergoes alkylation or quaternization:

  • N-Methylation : Dimethyl sulfate or methyl halides react under basic conditions to form quaternary ammonium salts .

  • Borrowing Hydrogen Strategy : Catalytic N-methylation with methanol produces dimethylamine derivatives without harsh reagents .

ReactionReagentsConditionsOutcomeReference
Quaternary saltCH₃I, K₂CO₃THF, 25°C, 12 hoursEnhanced solubility
Reductive alkylationHCHO, H₂, Pd/CEtOH, 60°CN,N-dimethyl derivative

Biological Interactions and Enzyme Inhibition

As a benzenesulfonamide, the compound exhibits carbonic anhydrase (CA) inhibitory activity:

  • hCA IX/XII Selectivity : Derivatives show IC₅₀ values of 10.93–25.06 nM against tumor-associated hCA IX .

  • Mechanism : The sulfonamide group coordinates the active-site zinc ion, while the bromo and diethylamino groups enhance isoform selectivity .

| CA Isoform | IC₅₀ (nM) | Selectivity vs hCA II | Reference |
|------------|

科学的研究の応用

Antimicrobial Activity

Antibacterial Properties : Research indicates that 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride exhibits significant antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, as well as yeast like Candida albicans. The compound's effectiveness can be quantified using methods like the disc diffusion assay or broth microdilution method, yielding minimum inhibitory concentration (MIC) values that indicate its potency.

Mechanism of Action : The antimicrobial properties are primarily attributed to its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. The diethylamino group enhances the compound's bioavailability, potentially increasing its efficacy against various pathogens.

Applications in Cancer Treatment

Research has identified this compound as a selective inhibitor of MEK1 and MEK2 kinase enzymes. This inhibition is significant for treating proliferative diseases, including various cancers such as breast, colon, prostate, skin, and pancreatic cancers. The compound shows promise in combination with conventional therapies like radiation .

Clinical Relevance : The ability to modulate MEK pathways suggests potential applications in treating conditions related to abnormal cell proliferation, such as psoriasis and restenosis. Furthermore, it may serve as an immunomodulatory agent in degenerative diseases where changes in MEK activation are implicated .

Structure-Activity Relationship Studies

Studies on the structure-activity relationship (SAR) of derivatives of this compound have been conducted to optimize its pharmacological profile. Variations in the sulfonamide structure can lead to different biological activities, providing insights into how modifications can enhance efficacy or reduce side effects .

Summary of Findings

Application Area Details
Antimicrobial Effective against Gram-positive bacteria and yeast; disrupts folic acid synthesis
Cancer Treatment Selective MEK inhibitors; applicable for various cancers; potential for use with radiation
Immunomodulation May treat degenerative diseases linked to MEK activation changes
SAR Studies Insights into optimizing structure for enhanced activity

作用機序

The mechanism of action of 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride depends on its specific application. In biological systems, it may act by inhibiting enzymes or receptors through binding to the active site or allosteric sites. The diethylaminoethyl group can enhance its interaction with biological membranes, facilitating its uptake and distribution within cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Sulfonamide Derivatives

The bromo-substituted compound is directly comparable to its chloro analog, 4-{2-[(5-chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide (reported in ). Key differences include:

Parameter Bromo Derivative (Target Compound) Chloro Analog (Reference Compound)
Halogen Atom Bromine (atomic weight: 79.9) Chlorine (atomic weight: 35.5)
Molecular Weight Higher (due to Br) Lower (due to Cl)
Electron Withdrawing Effect Stronger (Br polarizability > Cl) Weaker
Biological Activity Potentially enhanced lipophilicity Reduced lipophilicity

The bromine atom’s larger size and polarizability may improve membrane permeability and target interaction compared to chlorine. However, chloro derivatives often exhibit better solubility in aqueous media .

Compounds with Shared Molecular Formula (C₁₉H₃₅NO₂·HCl)

and describe dicyclomine hydrochloride, which shares the molecular formula C₁₉H₃₅NO₂·HCl but differs structurally and functionally:

Parameter 4-Bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide HCl Dicyclomine HCl (C₁₉H₃₅NO₂·HCl)
Core Structure Sulfonamide-linked aromatic system Bicyclohexyl carboxylate ester
Functional Groups Bromophenyl sulfonamide, diethylaminoethyl side chain Ester, tertiary amine
Pharmacological Use Antimicrobial/enzyme inhibition (theoretical) Antispasmodic (muscarinic receptor antagonist)
Solubility Moderate (hydrochloride salt enhances aqueous solubility) Lipophilic (carboxylate ester)

Dicyclomine’s bicyclohexyl ester structure favors anticholinergic activity, while the target compound’s sulfonamide core suggests divergent mechanisms, underscoring the role of functional groups in biological specificity .

Other Sulfonamide Derivatives

Sulfonamides with variable substituents (e.g., 4-methyl or 4-nitro groups) highlight additional trends:

  • 4-Methylbenzenesulfonamide derivatives : Enhanced metabolic stability but reduced halogen-mediated interactions.
  • 4-Nitrobenzenesulfonamide derivatives : Strong electron-withdrawing effects improve enzyme inhibition (e.g., carbonic anhydrase) but may increase toxicity.

The bromo substituent in the target compound balances electronic effects and steric bulk, offering a middle ground between nitro (too polar) and methyl (too inert) derivatives.

Research Findings and Implications

  • Synthetic Accessibility : Brominated sulfonamides are synthesized via electrophilic substitution or coupling reactions, with yields dependent on halogen reactivity .
  • Thermodynamic Stability: Hydrochloride salts of diethylaminoethyl-substituted compounds exhibit superior crystallinity and shelf-life compared to free bases .

生物活性

4-Bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride, with the CAS number 108725-36-6, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom at the para position of the benzene ring and a diethylaminoethyl side chain, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₁₂H₁₈BrClN₂O₂S, with a molecular weight of 371.72 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological effects.

PropertyValue
CAS Number108725-36-6
Molecular FormulaC₁₂H₁₈BrClN₂O₂S
Molecular Weight371.72 g/mol
StructureChemical Structure

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, sulfonamides are known to inhibit carbonic anhydrase and may also interact with other targets such as kinases.

  • Inhibition of Kinases : Some studies suggest that compounds with similar structures can act as selective inhibitors of mitogen-activated protein kinase (MEK), which is crucial in cancer cell proliferation pathways .
  • Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial properties by inhibiting bacterial folate synthesis. This mechanism could be relevant in the case of this compound as well .

Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

  • Cancer Treatment : Given its possible role as a MEK inhibitor, this compound may be explored for treating various cancers by disrupting signaling pathways that promote tumor growth.
  • Antimicrobial Agent : Its sulfonamide structure indicates potential use as an antimicrobial agent against bacterial infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

  • MEK Inhibitors : Research has shown that certain bromo-substituted phenylamino derivatives can effectively inhibit MEK activity, leading to reduced proliferation in cancer cell lines .
  • Antitumor Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant antitumor effects in preclinical models, suggesting that this class of compounds could be developed further for cancer therapy .
  • Synergistic Effects : Investigations into combination therapies have indicated that using this compound alongside established chemotherapeutics may enhance overall efficacy while reducing toxicity profiles .

Q & A

Q. What are the common synthetic routes for 4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a brominated benzene precursor with a diethylaminoethylamine derivative. Key steps include nucleophilic substitution for introducing the sulfonamide group and acid-base reactions to form the hydrochloride salt. Optimization can leverage Design of Experiments (DoE) methodologies to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, fractional factorial designs can minimize experimental runs while identifying critical parameters .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in sulfonamide derivatives with halogen substituents .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm functional groups (e.g., sulfonamide NH, diethylamino CH2_2) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities, especially critical for hygroscopic hydrochloride salts .

Q. How is this compound screened for biological activity in preclinical research?

  • Enzyme inhibition assays : Test interactions with targets like carbonic anhydrase or kinases, using fluorometric or calorimetric methods .
  • Cell-based studies : Evaluate cytotoxicity (e.g., IC50_{50} values) in cancer cell lines, noting variability due to cell type-specific uptake .

Advanced Research Questions

Q. What experimental design strategies address challenges in scaling up synthesis while maintaining yield?

Use response surface methodology (RSM) to model nonlinear relationships between variables (e.g., reagent stoichiometry, reaction time). For example, central composite designs can identify optimal conditions for large-scale reactions while minimizing byproducts . Membrane separation technologies (e.g., nanofiltration) may also purify intermediates efficiently .

Q. How can contradictory data in reported biological activities be resolved?

Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols using guidelines like the OECD Test No. 439 for in vitro assays. Cross-validate results with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. What strategies mitigate reactivity issues during functionalization of the sulfonamide group?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states in sulfonamide alkylation .
  • Protecting groups : Temporarily block the diethylaminoethyl moiety with Boc groups to prevent unwanted side reactions .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding to proteins like HSP90 or EGFR. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., bromo vs. chloro) with inhibitory potency .

Safety and Handling

Q. What precautions are necessary for handling this compound’s hygroscopic and reactive properties?

  • Storage : Use desiccated containers under inert gas (N2_2/Ar) to prevent hydrolysis of the hydrochloride salt .
  • Toxicity : Refer to SDS guidelines for PPE (gloves, goggles) and avoid inhalation of fine powders. In vitro studies confirm cytotoxicity, necessitating biosafety level 2 (BSL-2) practices .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。